1-(2-苯甲酰基-4-氯苯基)吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

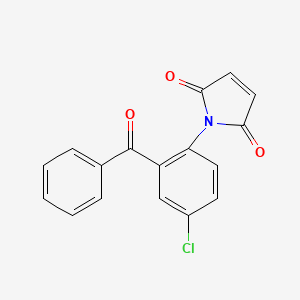

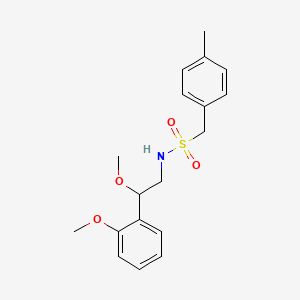

“1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” is a chemical compound with the molecular formula C17H10ClNO3 . It has an average mass of 311.719 Da and a monoisotopic mass of 311.034912 Da .

Synthesis Analysis

The synthesis of pyrroles often involves the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia . A method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” consists of a pyrrole ring attached to a benzoyl group and a chlorophenyl group . The exact structure can be determined using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins . The specific reactions that “1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” can undergo would depend on the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” can be determined using various analytical techniques. These might include its melting point, boiling point, density, and solubility in various solvents .科学研究应用

光致发光材料

Beyerlein 和 Tieke (2000) 的一项研究介绍了含有 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯 (DPP) 和 1,4-苯亚甲基单元的 π-共轭聚合物,重点介绍了它们使用钯催化的芳基-芳基偶联的合成。这些聚合物表现出强光致发光,由于其良好的溶解性、可加工性和增强的光化学稳定性,使其适用于电子应用 (Beyerlein & Tieke, 2000).

有机光伏

Liao 等人 (2020) 利用苯并[1,2-b:4,5-b']二噻吩 (BDT) 基供体聚合物与非富勒烯受体相结合,在有机光伏电池中实现了超过 10% 的效率。该研究证明了聚合物在无氯溶剂中的溶解性和加工灵活性,为光伏组件开发做出了重大贡献 (Liao 等,2020).

缓蚀

Zarrouk 等人 (2015) 探索了 1H-吡咯-2,5-二酮衍生物在盐酸中对碳钢的缓蚀性能,证明了它们作为缓蚀剂的有效性。该研究提出了这些衍生物在钢表面吸附的化学吸附机制,为开发用于金属保护的新型高效有机缓蚀剂提供了见解 (Zarrouk 等,2015).

未来方向

The future directions for research on “1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” could include further exploration of its biological activities and potential therapeutic applications. Additionally, research could be conducted to develop more efficient and environmentally friendly methods for its synthesis .

作用机制

Target of Action

The primary targets of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione are the components of the mitochondrial respiratory chain . These compounds, or their parent compounds, possess weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation .

Mode of Action

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of electron transport and ATP synthesis . This results in the depletion of cellular ATP stores, leading to cell death .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway, a crucial process for energy production in cells . By uncoupling electron transport and ATP synthesis, it disrupts the normal energy production process, leading to cell death .

Pharmacokinetics

Given its lipophilic nature, it is expected to have good absorption and distribution within the body

Result of Action

The result of the compound’s action is the disruption of energy production within cells, leading to cell death . This makes it potentially useful as an insecticide, as it has been shown to have varied degrees of insecticidal activity against oriental armyworm .

Action Environment

The action of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione can be influenced by various environmental factors. For instance, its lipophilicity suggests that it may accumulate in fatty tissues, potentially increasing its toxicity over time Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment

属性

IUPAC Name |

1-(2-benzoyl-4-chlorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO3/c18-12-6-7-14(19-15(20)8-9-16(19)21)13(10-12)17(22)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMSTNJRQFSDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)

![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)

![4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2986457.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)

![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide](/img/structure/B2986467.png)

![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)